Glycobiarsol (CAS 116-49-4), chemically known as bismuthyl N-glycolyl-p-arsanilate, is a specialized organometallic compound historically utilized as an antiprotozoal and anthelmintic agent. Characterized by its dual heavy-metal centers—incorporating both pentavalent arsenic and bismuth—the compound exhibits a high molecular weight (499.06 g/mol) and exceptionally poor aqueous solubility [1]. In contemporary scientific procurement, Glycobiarsol is primarily sourced as an analytical reference standard for metallodrug toxicity, a baseline comparator for gut-localized pharmacokinetic modeling, and a specific veterinary anthelmintic control for Trichuris vulpis (whipworm) assays [2]. Its value lies not in broad-spectrum application, but in its highly specific physicochemical profile, which restricts systemic absorption and localizes its biochemical activity strictly to the gastrointestinal tract.
Substituting Glycobiarsol with other pentavalent arsenicals (such as Carbarsone) or standalone bismuth salts (like Bismuth subsalicylate) fundamentally compromises experimental integrity in metallodrug and pharmacokinetic models. Carbarsone, while sharing the arsenical class, is readily absorbed systemically, whereas Glycobiarsol's specific bismuthyl structure renders it practically insoluble in water, limiting its gastrointestinal absorption to approximately 4%[1]. This profound difference in solubility and systemic partitioning means that using a generic soluble arsenical will result in off-target systemic toxicity rather than the localized mucosal action required for intestinal protozoal or anthelmintic assays[2]. Furthermore, single-metal substitutes cannot replicate the synergistic sulfhydryl-enzyme inhibition provided by the exact stoichiometric combination of bismuth and arsenic found in Glycobiarsol.
A critical differentiator for Glycobiarsol is its highly restricted systemic uptake, which localizes its activity. Quantitative pharmacokinetic data demonstrates that only about 4% of an administered Glycobiarsol dose is absorbed from the gastrointestinal tract [1]. In stark contrast, the closely related antiprotozoal arsenical Carbarsone exhibits rapid systemic uptake, with an absorption half-time of just 87 minutes in rat intestinal models [2]. This massive disparity in absorption kinetics dictates their respective use cases in research.
| Evidence Dimension | Gastrointestinal absorption rate |
| Target Compound Data | Glycobiarsol: ~4% systemic absorption |
| Comparator Or Baseline | Carbarsone: Rapid absorption (87 min half-time in rat intestine) |
| Quantified Difference | >90% reduction in systemic bioavailability for Glycobiarsol |
| Conditions | In vivo oral administration / intestinal absorption models |
Procuring Glycobiarsol is essential when researchers require an arsenical reference standard that remains localized in the gut without inducing rapid systemic heavy-metal toxicity.
Unlike standard single-metal reference compounds, Glycobiarsol provides a fixed, stoichiometric dual-metal payload. By weight, the compound delivers approximately 41.8% bismuth and 15.0% arsenic [1]. Comparators such as Carbarsone deliver only arsenic (approx. 28.8% by weight), while Bismuth subsalicylate delivers only bismuth. The presence of both metals in a single molecule allows for targeted studies on the synergistic inhibition of sulfhydryl-containing enzymes in protozoan models.
| Evidence Dimension | Heavy metal composition (by weight) |
| Target Compound Data | Glycobiarsol: ~41.8% Bi, ~15.0% As |
| Comparator Or Baseline | Carbarsone: 28.8% As, 0% Bi |
| Quantified Difference | Exclusive presence of stoichiometric bismuth alongside pentavalent arsenic |
| Conditions | Elemental composition and molecular weight analysis |
Buyers developing or benchmarking dual-action metallodrugs must select Glycobiarsol to accurately model the synergistic toxicological profile of Bi and As in a single molecular entity.
Glycobiarsol possesses a highly specific efficacy profile that differentiates it from other arsenicals in veterinary assay procurement. It is an established, FDA-documented reference agent specifically for the elimination of whipworms (Trichuris vulpis) in canine models [1]. Other common arsenicals like Melarsoprol or Tryparsamide are utilized for systemic trypanosomiasis and lack this targeted intestinal anthelmintic indication[2].
| Evidence Dimension | Targeted anthelmintic indication |
| Target Compound Data | Glycobiarsol: High localized efficacy against Trichuris vulpis |
| Comparator Or Baseline | Melarsoprol / Tryparsamide: Systemic action, ineffective for intestinal whipworms |
| Quantified Difference | Specific localized activity vs. systemic distribution |
| Conditions | Canine veterinary models (in vivo) |
Laboratories screening novel anthelmintics for whipworm eradication should procure Glycobiarsol as a validated positive control for gut-localized parasiticidal activity.
Because Glycobiarsol exhibits only ~4% systemic absorption, it remains highly concentrated in the gastrointestinal tract. This makes it an ideal procurement choice as a positive control in in vivo veterinary assays targeting intestinal parasites, particularly Trichuris vulpis (whipworms), where systemic arsenical toxicity must be avoided[1].
With its precise stoichiometric ratio of bismuth (~41.8%) and arsenic (~15.0%), Glycobiarsol is a critical reference material for toxicologists and inorganic chemists studying the synergistic effects of metallodrugs on sulfhydryl-enzyme inhibition [2].
Due to its practical insolubility in water and specific absorption kinetics, pharmaceutical researchers utilize Glycobiarsol as a benchmark compound when developing novel excipients or drug delivery systems designed to either overcome or exploit poor aqueous solubility in the GI tract [2].